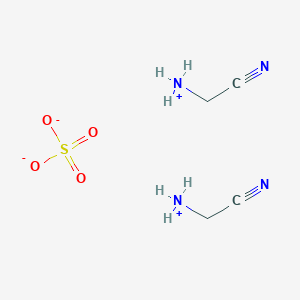
2-Hexenoic acid, 2-methyl-
Vue d'ensemble
Description
“2-Hexenoic acid, 2-methyl-” is a fatty acid with the molecular formula C7H12O2 . It has been identified as one of the volatile flavor compounds in the peel and pulp of doum fruit . It is also found in human sweat and contributes to body odor .
Molecular Structure Analysis
The molecular structure of “2-Hexenoic acid, 2-methyl-” can be analyzed using various techniques such as gas chromatography coupled to mass spectrometry (GC-MS) and infrared spectroscopy . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“2-Hexenoic acid, 2-methyl-” has a density of 1.0±0.1 g/cm3, a boiling point of 205.0±0.0 °C at 760 mmHg, and a flash point of 132.0±9.6 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and three freely rotating bonds .
Applications De Recherche Scientifique
Chemical Research
2-Methyl-2-hexenoic acid is a unique chemical compound that is used in various chemical research . It is often used as a reference compound in mass spectroscopy studies . The compound’s unique structure and properties make it an interesting subject for chemical research.
Disease Diagnosis
Volatile organic compounds (VOCs) such as 2-Methyl-2-hexenoic acid are emitted from the human body and can reflect the metabolic condition of an individual . Therefore, contracting an infectious or metabolic disease often results in a change in body odour. Disease-specific VOCs can be used as diagnostic olfactory biomarkers of infectious diseases, metabolic diseases, genetic disorders and other kinds of diseases .
Olfactory Research
In the field of olfactory research, 2-Methyl-2-hexenoic acid is of particular interest. The compound is known to contribute to the unique odour fingerprints of individuals . Studies have shown that pathological processes, such as infection and endogenous metabolic disorders, can influence our daily odour fingerprints by producing new VOCs or by changing the ratio of VOCs that are produced normally .
Pharmaceutical Research
In pharmaceutical research, 2-Methyl-2-hexenoic acid can be used in the development of new drugs and therapies. Its unique chemical structure can be utilized in the synthesis of new compounds with potential therapeutic effects .
Cosmetic Industry
In the cosmetic industry, 2-Methyl-2-hexenoic acid can be used in the formulation of perfumes and deodorants. Its unique odour profile can contribute to the creation of distinctive fragrances .
Food Industry
In the food industry, 2-Methyl-2-hexenoic acid can be used as a flavoring agent. Its unique taste profile can enhance the flavor of various food products .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that this compound is a volatile organic compound (voc) that is emitted from the human body . VOCs usually reflect the metabolic condition of an individual .
Biochemical Pathways
It’s known that metabolic disorders derived from enzyme deficiencies or transport defects often result in the accumulation of particular metabolites in body fluids due to impairment in normal biochemical pathways . It’s possible that 2-Methyl-2-hexenoic acid could be involved in similar processes.
Result of Action
It’s known that contracting an infectious or metabolic disease often results in a change in body odour . Therefore, changes in the levels of 2-Methyl-2-hexenoic acid could potentially be associated with certain diseases or disorders.
Propriétés
IUPAC Name |
(E)-2-methylhex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVMBAFZSPEQU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067422 | |
| Record name | 2-Hexenoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexenoic acid, 2-methyl- | |
CAS RN |
28897-58-7, 97961-66-5 | |
| Record name | 2-Hexenoic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028897587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexenoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylhex-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-2-hexenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZM6AC2ZNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-methyl-2-hexenoic acid influence its interaction with cinchonidine?
A: The structure of MHA, particularly its carboxylic acid group, plays a crucial role in its interaction with cinchonidine (CD). Research suggests that MHA predominantly forms hydrogen bonds with CD, primarily involving the quinuclidine nitrogen and hydroxyl group of CD []. DFT calculations and spectroscopic data point to the formation of stable complexes, specifically "1:3, halfN, cyclic" and "1:3, halfN, cyclic tilted", where three MHA molecules connect via hydrogen bonding, with two directly interacting with CD []. This interaction leads to a specific confinement of CD's torsional motions, slightly distorting its conformation [].
Q2: Can you elaborate on the significance of understanding the adsorption behavior of 2-methyl-2-hexenoic acid on alumina?
A: Understanding the adsorption behavior of MHA on alumina is crucial due to its implications in heterogeneous catalysis. Studies utilizing in situ polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS) have shown that MHA irreversibly adsorbs onto basic alumina sites in a bridging mode []. This strong interaction highlights the potential of alumina as a support material in catalytic processes involving MHA. Further research comparing its adsorption behavior to other acids like salicylic acid and benzoic acid can provide insights into selectivity and efficiency in catalytic applications [].
Q3: What analytical techniques are valuable in studying the interactions and properties of 2-methyl-2-hexenoic acid?
A3: Several analytical techniques prove valuable in studying MHA:
- NMR spectroscopy: Provides information about the structure and dynamics of MHA, particularly its interaction with molecules like cinchonidine [].
- ATR-IR spectroscopy: Helps identify specific vibrational modes of MHA, offering insights into its binding modes and interactions with other molecules [, ].
- PM-IRRAS: Enables real-time monitoring of MHA adsorption and desorption processes on surfaces like alumina, elucidating its kinetic behavior [].
- DFT calculations: Complement experimental data by predicting stable conformations, vibrational frequencies, and interaction energies, offering a deeper understanding of MHA's behavior [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1580528.png)











